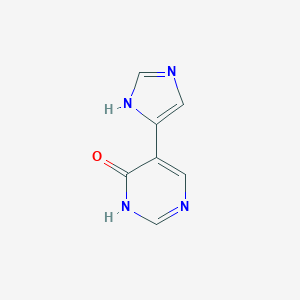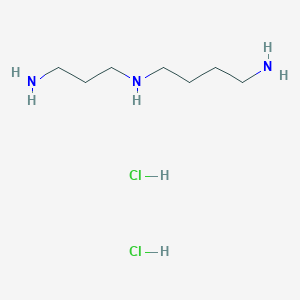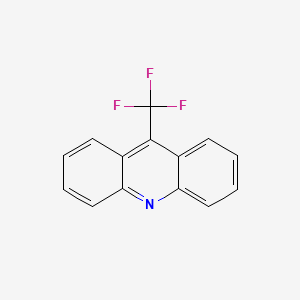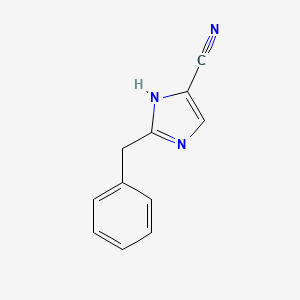
Chloroacetaldehydesodiumbisulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetaldehydesodiumbisulfite, also known as sodium 2-chloro-1-hydroxyethanesulfonate, is a chemical compound with the molecular formula C₂H₄ClNaO₄S. It is commonly used in various chemical processes due to its unique properties and reactivity. This compound is a derivative of chloroacetaldehyde and is often utilized in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetaldehydesodiumbisulfite can be synthesized through the reaction of chloroacetaldehyde with sodium bisulfite. The reaction typically occurs in an aqueous medium, where chloroacetaldehyde (ClCH₂CHO) reacts with sodium bisulfite (NaHSO₃) to form the desired product. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The industrial production methods are designed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Chloroacetaldehydesodiumbisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloroacetic acid.
Reduction: It can be reduced to form chloroethanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Chloroacetic acid.
Reduction: Chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloroacetaldehydesodiumbisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloroacetaldehydesodiumbisulfite involves its reactivity as an electrophilic agent. The compound can alkylate nucleophilic sites on biomolecules, leading to various biochemical effects. It interacts with molecular targets such as DNA, proteins, and enzymes, affecting their function and activity. The pathways involved include alkylation reactions and subsequent biochemical modifications.
Comparison with Similar Compounds
Chloroacetaldehydesodiumbisulfite can be compared with other similar compounds such as:
Chloroacetaldehyde: A related compound with similar reactivity but different applications.
Chloroacetic acid: An oxidation product of this compound with distinct chemical properties.
Chloroethanol: A reduction product with different uses in industry and research.
Uniqueness: this compound is unique due to its combination of electrophilic and nucleophilic properties, making it versatile in various chemical reactions and applications. Its ability to form stable adducts with nucleophiles sets it apart from other related compounds.
Properties
Molecular Formula |
C2H5ClNaO4S- |
|---|---|
Molecular Weight |
183.57 g/mol |
IUPAC Name |
sodium;acetaldehyde;hydrogen sulfite;chloride |
InChI |
InChI=1S/C2H4O.ClH.Na.H2O3S/c1-2-3;;;1-4(2)3/h2H,1H3;1H;;(H2,1,2,3)/q;;+1;/p-2 |
InChI Key |
GOTPWJPAXJNMHF-UHFFFAOYSA-L |
Canonical SMILES |
CC=O.OS(=O)[O-].[Na+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)







![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)
![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)



